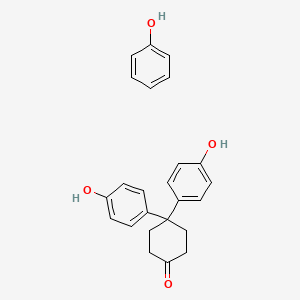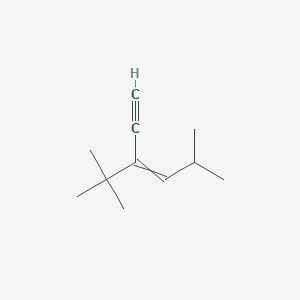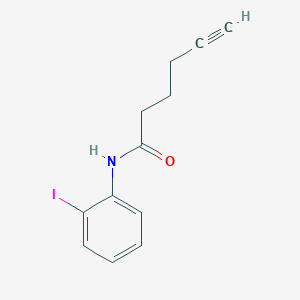![molecular formula C16H14N2O3 B14194745 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- CAS No. 832691-10-8](/img/structure/B14194745.png)
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- typically involves the nitration of carbazole followed by the introduction of the propenyloxy methyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrocarbazole is then reacted with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate to introduce the propenyloxy methyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic nature of carbazole allows for electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Coupling Reactions: The propenyloxy methyl group can participate in various coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Halogens (chlorine, bromine), Lewis acid catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed:
Reduction: Amino derivatives of carbazole.
Substitution: Halogenated carbazole derivatives.
Coupling Reactions: Complex carbazole-based structures with various functional groups.
Applications De Recherche Scientifique
Chemistry: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties .
Biology and Medicine: Carbazole derivatives, including 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-, have shown potential in biological applications such as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials .
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the carbazole core can intercalate with DNA, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
9-Methyl-9H-carbazole-3-carboxylic acid: Used in the synthesis of various organic compounds and materials.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: Hydroxylated derivatives with potential pharmacological applications.
Uniqueness: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- stands out due to the presence of both a nitro group and a propenyloxy methyl group, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in biological and industrial applications make it a valuable compound in scientific research and development.
Propriétés
Numéro CAS |
832691-10-8 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3-nitro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14N2O3/c1-2-9-21-11-17-15-6-4-3-5-13(15)14-10-12(18(19)20)7-8-16(14)17/h2-8,10H,1,9,11H2 |
Clé InChI |
GLWACPYVHNDYBI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)




![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)




![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
